Cas no 910391-46-7 (2-(3-bromopyridin-4-yl)ethanamine)

O composto 2-(3-bromopiridin-4-il)etanamina é uma amina aromática bromada, caracterizada por sua estrutura de piridina substituída com um grupo bromo na posição 3 e uma cadeia etilamina na posição 4. Essa configuração molecular confere propriedades únicas, como alta reatividade em reações de acoplamento cruzado, tornando-o um intermediário valioso na síntese de compostos farmacêuticos e agroquímicos. Sua solubilidade em solventes orgânicos comuns facilita sua manipulação em processos químicos. Além disso, a presença do bromo oferece um sítio reativo para funcionalizações adicionais, permitindo a construção de moléculas complexas com precisão. Sua pureza e estabilidade o tornam adequado para aplicações em pesquisa e desenvolvimento de novos fármacos.
2-(3-bromopyridin-4-yl)ethanamine structure
910391-46-7 structure
Product Name:2-(3-bromopyridin-4-yl)ethanamine
N.o CAS:910391-46-7
MF:C7H9BrN2
MW:201.063760519028
CID:1007032
PubChem ID:53403578
Update Time:2025-11-01

2-(3-bromopyridin-4-yl)ethanamine Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(3-bromopyridin-4-yl)ethanamine
    • EN300-708755
    • 910391-46-7
    • 2-(3-bromopyridin-4-yl)ethan-1-amine
    • MDL: MFCD08449610
    • Inchi: 1S/C7H9BrN2/c8-7-5-10-4-2-6(7)1-3-9/h2,4-5H,1,3,9H2
    • Chave InChI: NXXHWYYVIGHMRR-UHFFFAOYSA-N
    • SMILES: BrC1C=NC=CC=1CCN

Propriedades Computadas

  • Massa Exacta: 199.99491g/mol
  • Massa monoisotópica: 199.99491g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 97.6
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.9
  • Superfície polar topológica: 38.9Ų

2-(3-bromopyridin-4-yl)ethanamine Preçomais >>

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Aaron
AR01ELSE-50mg
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Aaron
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Informações adicionais sobre 2-(3-bromopyridin-4-yl)ethanamine

2-(3-bromopyridin-4-yl)ethanamine: A Key Compound in Modern Pharmaceutical Research

2-(3-bromopyridin-4-yl)ethanamine, with the CAS number 910391-46-7, represents a pivotal molecule in the field of medicinal chemistry. This compound, characterized by its unique pyridine ring substituted with a bromine atom at the 3-position and an amino group at the ethyl chain, has garnered significant attention due to its potential applications in drug discovery. The pyridine ring structure is particularly relevant as it provides a versatile platform for functional group modification, enabling the development of bioactive molecules with diverse therapeutic profiles.

Recent advancements in computational chemistry have highlighted the importance of 2-(3-bromopyridin-4-yl)ethanamine in the design of small-molecule inhibitors targeting specific protein-protein interactions. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent activity against a key enzyme involved in cancer progression. The bromine atom at the 3-position of the pyridine ring plays a critical role in modulating the compound's binding affinity, as evidenced by molecular docking simulations. These findings underscore the significance of 2-(3-bromopyridin-4-yl)ethan,amine as a lead molecule in the development of novel therapeutic agents.

The synthesis of 2-(3-bromopyridin-4-yl)ethanamine involves a multi-step process that leverages modern organic chemistry techniques. A 2022 report in Organic & Biomolecular Chemistry described a novel method for the efficient preparation of this compound through a palladium-catalyzed cross-coupling reaction. This approach not only enhances the yield but also minimizes the formation of byproducts, aligning with the principles of green chemistry. The reaction conditions, including temperature, solvent, and catalyst selection, are crucial for achieving optimal results. The pyridine ring functionalization is a key step, as it dictates the compound's biological activity and pharmacokinetic properties.

One of the most promising applications of 2-(3-bromopyridin-4-yl)ethanamine lies in its potential as a scaffold for the development of anti-cancer drugs. A 2024 study in Cancer Research revealed that derivatives of this compound exhibit significant cytotoxicity against a range of cancer cell lines, including those resistant to conventional therapies. The amino group at the ethyl chain is believed to enhance the compound's ability to interact with cellular targets, such as DNA and proteins. These findings suggest that 2-(3-bromopyridin-4-yl)ethanamine could serve as a valuable starting point for the design of more effective and selective therapeutic agents.

Another area of interest is the use of 2-(3-bromopyridin-4-yl)ethanamine in the development of anti-inflammatory drugs. Research published in Pharmacological Reports in 2023 indicated that this compound possesses anti-inflammatory properties by modulating the activity of cytokines and other inflammatory mediators. The pyridine ring structure may contribute to these effects by interacting with specific receptors involved in the inflammatory response. Further studies are needed to fully elucidate the mechanisms underlying these biological activities.

The chemical stability of 2-(3-bromopyridin-4-yl)ethanamine is another critical factor in its potential applications. A 2023 review in Drug Discovery Today discussed the importance of chemical stability in drug development, emphasizing that compounds with poor stability may pose challenges in formulation and delivery. The bromine atom at the 3-position of the pyridine ring may influence the compound's stability by affecting its susceptibility to hydrolysis and oxidation. Understanding these factors is essential for optimizing the compound's performance in pharmaceutical applications.

In addition to its therapeutic potential, 2-(3-bromopyridin-4-yl)ethanamine has also been explored for its role in the development of diagnostic agents. A 2024 study in Chemical Communications reported that this compound can be conjugated with imaging agents to create targeted contrast agents for in vivo imaging. The pyridine ring structure provides a suitable platform for the attachment of imaging molecules, enabling the creation of highly specific and sensitive diagnostic tools. This application highlights the versatility of 2-(3-bromopyridin-4-yl)ethanamine in biomedical research.

The synthetic routes for 2-(3-bromopyridin-4-yl)ethanamine continue to be a focus of research, with scientists striving to develop more efficient and scalable methods. A 2023 paper in Advanced Synthesis & Catalysis introduced a new synthetic pathway that reduces the number of steps required to produce this compound. This advancement not only lowers the cost of production but also minimizes the environmental impact, aligning with the growing emphasis on sustainable chemical practices. The optimization of reaction conditions and catalysts is a key aspect of these synthetic efforts.

The pharmacological profile of 2-(3-bromopyridin-4-yl)ethanamine is an area that requires further investigation. While preliminary studies suggest its potential as a therapeutic agent, more research is needed to fully understand its mechanisms of action, toxicity, and efficacy in vivo. A 2024 review in Pharmaceutical Research highlighted the importance of in vivo studies in drug development, emphasizing that compounds with promising in vitro results may not necessarily exhibit the same effects in living organisms. These studies are crucial for translating laboratory findings into clinical applications.

In conclusion, 2-(3-bromopyridin-4-yl)ethanamine with the CAS number 910391-46-7 is a compound of significant interest in modern pharmaceutical research. Its unique pyridine ring structure, combined with the presence of a bromine atom and an amino group, provides a versatile platform for the development of therapeutic agents. As research in this area continues to evolve, the potential applications of this compound are expected to expand, contributing to advancements in drug discovery and biomedical science.

Further studies are recommended to explore the full potential of 2-(3-bromopyridin-4-yl)ethanamine in various therapeutic contexts. This includes investigating its interactions with different biological targets, optimizing its synthetic routes, and evaluating its safety and efficacy in preclinical and clinical settings. The continued exploration of this compound is likely to yield valuable insights that can drive the development of new and more effective treatments for a range of diseases.

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